REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[CH3:16][C:17]([CH3:19])=O.[C:20]1(C)[CH:25]=CC=C[CH:21]=1>[Pt]>[CH:17]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][CH:20]([CH3:25])[CH3:21])=[CH:6][CH:7]=2)=[CH:10][CH:11]=1)([CH3:19])[CH3:16]
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 60° C. under 110 psig (8.60×105 Pa) of H2 for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was purged 3 times with 110 psig (8.60×105 Pa) of H2 at 22° C
|
Type
|
CUSTOM
|
Details
|
GC (conditions:180° C./5 minutes/10° C.-minutes rate/270° C./RT=9.37 minutes)
|
Duration
|
5 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)CC1=CC=C(C=C1)NC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |